(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid RJR-2403 oxalate(Metanicotine; Rivanicline) is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype (Ki=26 nM); > 1,000 fold selectivity than α7 receptors(Ki= 36000 nM).IC50 value: 26 nM [1]Target: α4β2 nAChRin vitro: At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells, muscle type nAChRs or muscarinic receptors. Dose-response curves for agonist-induced ileum contraction indicate that RJR-2403 is less than one-tenth as potent as nicotine with greatly reduced efficacy. RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM). Chronic exposure of M10 cells to RJR-2403 (10 microM) results in an up-regulation of high-affinity nAChRs phenomenologically similar to that seen with nicotine [1].in vivo: RJR-2403 significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm. By comparison, RJR-2403 was 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears and crosses and acoustic startle response [2]. Metanicotine was about 5-fold less potent than nicotine in the tail-flick test after s.c administration, but slightly more potent after central administration [3].
Brand Name: Vulcanchem
CAS No.: 220662-95-3
VCID: VC0003914
InChI: InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+;
SMILES: CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid

CAS No.: 220662-95-3

Cat. No.: VC0003914

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid - 220662-95-3

CAS No. 220662-95-3
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid
Standard InChI InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+;
Standard InChI Key WTIZFOAIQXMQHC-DPZBITMOSA-N
Isomeric SMILES CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O
SMILES CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O
Canonical SMILES CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid is a compound that combines the organic amine (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine with oxalic acid. This compound is of interest due to its potential applications in organic synthesis and its structural properties. The compound's synthesis involves the reaction of N-methyl-4-(3-pyridinyl)-3-buten-1-amine with oxalic acid under controlled conditions to ensure high purity and yield .

Synthesis and Industrial Production

The synthesis of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid typically involves the reaction of N-methyl-4-(3-pyridinyl)-3-buten-1-amine with oxalic acid. Industrial production follows similar synthetic routes but on a larger scale, with stringent quality control measures to maintain consistency and purity.

Synthesis Steps

  • Starting Materials: N-methyl-4-(3-pyridinyl)-3-buten-1-amine and oxalic acid.

  • Reaction Conditions: Controlled temperature and pressure to ensure high yield and purity.

  • Product Isolation: Purification techniques such as crystallization or chromatography may be used.

Chemical Reactions and Applications

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid primarily undergoes substitution reactions due to the presence of the pyridine ring and the butenylamine moiety. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Types of Reactions

  • Oxidation: May yield pyridine N-oxides.

  • Reduction: May produce reduced amine derivatives.

Potential Applications

  • Pharmaceuticals: The compound's structural features make it a candidate for further modification into pharmaceutical agents.

  • Organic Synthesis: Useful as an intermediate in the synthesis of more complex organic molecules.

Storage and Stability

The compound is usually stored at -20°C to preserve its stability over extended periods.

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